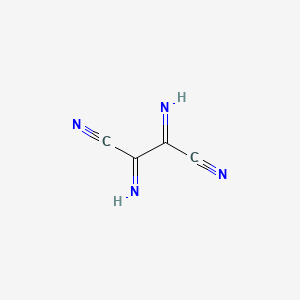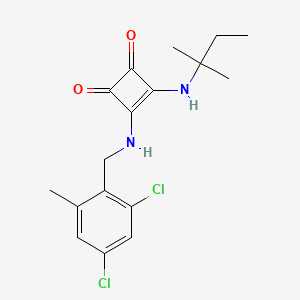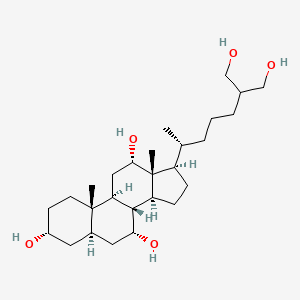
Diiminosuccinonitrile
Vue d'ensemble
Description
Diiminosuccinonitrile is an organic compound with the molecular formula C4H2N4. It is a colorless crystalline solid that is soluble in organic solvents such as alcohols, ethers, and ketones, but insoluble in water . This compound is known for its high energy content and stability, making it a valuable intermediate in various chemical processes .
Applications De Recherche Scientifique
Diiminosuccinonitrile has several scientific research applications:
Mécanisme D'action
- DISN is readily formed by the Fe3+ oxidation of diaminomaleonitrile, which itself is a tetramer of hydrogen cyanide (HCN) .
- Its primary target is uridine , a nucleoside found in RNA. When DISN reacts with uridine, it leads to the phosphorylation of uridine in 13% yield, resulting in a mixture of the isomers of UMP (uridine monophosphate) .
- In dimethylformamide (DMF) solution, DISN catalyzes the cyclization of 3′-AMP (adenosine monophosphate) and 3′-UMP to their corresponding 2′,3′-cyclic phosphates. These reactions proceed with yields as high as 40–50% at 60°C in pH 6 aqueous solutions in the presence of divalent metal ions .
- The metal ions (such as Mn2+, Co2+, Ni2+, Cu2+, Zn2+, Mg2+, and Fe2+) play a crucial role in facilitating this cyclization process .
- Interestingly, DISN does not significantly affect the conversion of adenosine to AMP or 5′-AMP to 5′-ADP in aqueous solution .
- The cyclization reactions mediated by DISN are significant because they mimic potential steps in the prebiotic synthesis of ribonucleic acid (RNA) derivatives .
- These cyclic phosphates are essential components of RNA, suggesting that DISN’s action could have played a role in the early emergence of RNA-based life .
- These cyclic phosphates may have contributed to the formation of RNA building blocks in prebiotic environments .
- The choice of buffer (e.g., acetate vs. imidazole) affects the yield of cyclic phosphate .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
Diiminosuccinonitrile plays a significant role in biochemical reactions, particularly in the phosphorylation of nucleotides. It has been observed to effect the phosphorylation of uridine to a mixture of uridine monophosphate isomers in dimethylformamide solution . This reaction is facilitated by the presence of divalent metal ions, which enhance the yield of cyclic phosphate products. This compound interacts with various enzymes and biomolecules, including uridine and adenosine, although it does not convert adenosine to adenosine monophosphate or adenosine monophosphate to adenosine diphosphate in aqueous solutions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways and gene expression. It has been shown to affect the cyclization of nucleotides, leading to the formation of cyclic phosphates. These cyclic phosphates play a crucial role in cellular signaling and metabolic regulation. The presence of this compound in cellular environments can alter the levels of cyclic nucleotides, thereby impacting cell function and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nucleotides and divalent metal ions. This compound facilitates the cyclization of nucleotides by forming complexes with metal ions, which act as catalysts in the reaction. This interaction leads to the formation of cyclic phosphates, which are essential for various biochemical processes. The binding of this compound to nucleotides and metal ions is a key step in its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are influenced by factors such as pH, temperature, and the presence of metal ions. Long-term studies have shown that this compound can maintain its activity in aqueous solutions at pH 6 and 60°C, with yields of cyclic phosphates reaching up to 50% . The stability of this compound decreases in the presence of certain buffers, such as acetate buffer, which can reduce the yield of cyclic phosphates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher concentrations of this compound can lead to increased yields of cyclic phosphates, while lower concentrations result in reduced yields. At high doses, this compound may exhibit toxic effects, including disruption of cellular processes and metabolic imbalances. It is essential to determine the optimal dosage to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleotide phosphorylation and cyclization. It interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of cyclic phosphates. These metabolic pathways are crucial for maintaining cellular homeostasis and regulating various biochemical processes. The presence of this compound can influence metabolic flux and alter the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the localization and accumulation of this compound in specific cellular compartments. The transport and distribution of this compound are essential for its activity and function, as they influence its availability for biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications. The subcellular localization of this compound is crucial for its role in biochemical reactions, as it ensures that the compound is present in the appropriate cellular environment to exert its effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diiminosuccinonitrile can be synthesized through the oxidation of diaminomaleonitrile, a tetramer of hydrogen cyanide. This reaction is typically carried out using ferric ions (Fe3+) as the oxidizing agent . The reaction conditions involve mixing diaminomaleonitrile with ferric ions in an appropriate solvent, such as ethanol, and allowing the reaction to proceed at room temperature .
Industrial Production Methods: On an industrial scale, this compound can be produced by reacting cyanogen with hydrogen cyanide in the presence of a basic catalyst at temperatures ranging from -80°C to 10°C . This method ensures the safe handling of the compound, as it is a nonvolatile solid.
Analyse Des Réactions Chimiques
Types of Reactions: Diiminosuccinonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxalic acid and hydrogen cyanide.
Phosphorylation: It can phosphorylate nucleosides such as uridine to form uridine monophosphate.
Cyclization: It can cyclize adenosine monophosphate to form adenosine 2’,3’-cyclic phosphate.
Common Reagents and Conditions:
Oxidation: Ferric ions (Fe3+) in ethanol.
Phosphorylation: Dimethylformamide as the solvent, with divalent metal ions as catalysts.
Cyclization: Aqueous solutions at pH 6 with divalent metal ions at 60°C.
Major Products:
Oxidation: Oxalic acid and hydrogen cyanide.
Phosphorylation: Uridine monophosphate.
Cyclization: Adenosine 2’,3’-cyclic phosphate.
Comparaison Avec Des Composés Similaires
Diiminosuccinonitrile is unique due to its high energy content and stability. Similar compounds include:
Diaminomaleonitrile: A tetramer of hydrogen cyanide, used as a precursor in the synthesis of this compound.
Oxalimidoyl cyanide: Another high-energy compound with similar structural features.
This compound stands out due to its ability to act as a condensing agent in prebiotic chemistry and its stability as a nonvolatile solid .
Propriétés
IUPAC Name |
ethanediimidoyl dicyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4/c5-1-3(7)4(8)2-6/h7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFLTGRGLUCRCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=N)C(=N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951016 | |
| Record name | Diiminobutanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28321-79-1 | |
| Record name | 2,3-Diiminobutanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28321-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diiminosuccinonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028321791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diiminobutanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diiminosuccinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[Methoxy(methyl)phosphoryl]sulfanylhexane](/img/structure/B1215838.png)











